molecular formula C16H14BrN3O B11095341 N'-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-6-methylpyridine-3-carbohydrazide

N'-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-6-methylpyridine-3-carbohydrazide

Cat. No.: B11095341
M. Wt: 344.21 g/mol
InChI Key: VVVCOPUVHVLQME-CECPNPPCSA-N
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Description

N’-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-6-methylpyridine-3-carbohydrazide is a chemical compound with the molecular formula C14H12BrN5. Let’s break down its structure:

  • The central core is a pyridine ring (6-membered aromatic ring containing nitrogen).
  • Attached to the pyridine ring, we have a hydrazide group (N-NH-CO-NH2).
  • The phenyl group (C6H5) and the bromoalkene side chain (C6H4Br) extend from the hydrazide.

Preparation Methods

Synthetic Routes:

    Hydrazinolysis of 6-methylpyridine-3-carbohydrazide: This involves reacting 6-methylpyridine-3-carbohydrazide with hydrazine hydrate to replace one of the hydrazide groups with the bromoalkene side chain.

    Bromination of 3-phenylpropenal (cinnamaldehyde): The bromoalkene side chain is prepared separately by brominating cinnamaldehyde.

    Condensation Reaction: The bromoalkene and the hydrazide derivative are then condensed under suitable conditions to form the target compound.

Industrial Production:

The industrial synthesis typically involves the above steps, optimized for efficiency and yield.

Chemical Reactions Analysis

    Oxidation: The bromoalkene can undergo oxidation reactions.

    Reduction: The hydrazide group can be reduced to the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

    Common Reagents and Conditions: Hydrazine hydrate, bromine, reducing agents, and various nucleophiles.

    Major Products: The main product is the compound itself, along with any intermediates formed during the synthesis.

Scientific Research Applications

    Medicinal Chemistry: Investigated for potential antitumor or antimicrobial properties.

    Coordination Chemistry: Used as a ligand in coordination complexes.

    Biological Studies: Studied for its interactions with enzymes and receptors.

    Materials Science: Explored for its optical or electronic properties.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific protein targets or cellular pathways.

Comparison with Similar Compounds

    Similar Compounds: Other hydrazide derivatives with aromatic substituents.

    Uniqueness: The combination of the bromoalkene, phenyl, and pyridine moieties sets it apart.

Properties

Molecular Formula

C16H14BrN3O

Molecular Weight

344.21 g/mol

IUPAC Name

N-[(Z)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C16H14BrN3O/c1-12-7-8-14(10-18-12)16(21)20-19-11-15(17)9-13-5-3-2-4-6-13/h2-11H,1H3,(H,20,21)/b15-9-,19-11-

InChI Key

VVVCOPUVHVLQME-CECPNPPCSA-N

Isomeric SMILES

CC1=NC=C(C=C1)C(=O)N/N=C\C(=C\C2=CC=CC=C2)\Br

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NN=CC(=CC2=CC=CC=C2)Br

Origin of Product

United States

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